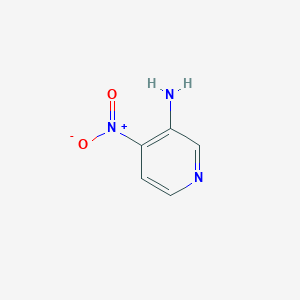

3-Amino-4-nitropyridine

Overview

Description

Synthesis Analysis

The synthesis of 3-Amino-4-nitropyridine derivatives often involves multistep chemical processes, including nitration, ammoniation, and reduction steps. A common approach for synthesizing nitropyridine derivatives includes starting from substituted pyridines and modifying them through specific reactions to introduce the nitro and amino functionalities at the desired positions on the pyridine ring. For example, nitration of 2-aminopyridine with mixed acid can lead to the formation of 3-nitropyridine derivatives, which can then undergo further transformations to introduce the amino group (L. Shouxin & Liu Junzhang, 2005).

Molecular Structure Analysis

The molecular structure of 3-Amino-4-nitropyridine derivatives has been extensively studied using various spectroscopic and crystallographic techniques. These studies reveal detailed information about the geometrical parameters, such as bond lengths and angles, and the spatial arrangement of atoms within the molecules. For instance, single-crystal X-ray diffraction analysis has been employed to determine the crystal structures of nitropyridine derivatives, providing insights into the molecular conformations and the intermolecular interactions that stabilize the crystal structures (Sheng-li Cao et al., 2011).

Chemical Reactions and Properties

3-Amino-4-nitropyridine and its derivatives participate in a wide range of chemical reactions, reflecting their rich chemical reactivity. These compounds can undergo various transformations, including nucleophilic substitution reactions, cycloadditions, and ring transformations, which enable the synthesis of complex organic molecules and heterocyclic compounds. The presence of both amino and nitro groups in these molecules allows for diverse reactivity patterns, making them valuable intermediates in organic synthesis (J. Bakke, 2004).

Scientific Research Applications

Application in Spectroscopic Characterization and Docking Study

- Scientific Field : Physics and Biochemistry

- Summary of Application : 3-Amino-4-nitropyridine is used in spectroscopic characterization and docking studies. It’s particularly used in the study of vibrational bands of compounds .

- Methods of Application : The FTIR and FT Raman spectra of 3-Amino-4-nitropyridine have been recorded. The optimized geometry, intensity, and frequency of the vibrational bands of the compound were obtained by density functional theory using B3LYP/6-311++G(d,p) basis set .

- Results or Outcomes : The observed and calculated frequencies are found to be in good agreement. A detailed interpretation of the infrared and Raman spectra were also reported based on potential energy distribution (PED) .

Application as a Pharmaceutical Intermediate

- Scientific Field : Pharmaceuticals

- Summary of Application : 3-Amino-4-nitropyridine is used as a pharmaceutical intermediate .

- Methods of Application : The specific methods of application in pharmaceuticals are not provided in the source .

- Results or Outcomes : The outcomes of its use as a pharmaceutical intermediate are not specified in the source .

Application in Nonlinear Optics and Optical Limiting

- Scientific Field : Materials Science

- Summary of Application : 3-Amino-4-nitropyridine is used in the synthesis of organic single crystals for nonlinear optics and optical limiting applications .

- Methods of Application : The compound is synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST). The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis .

- Results or Outcomes : The grown crystal possesses good thermal stability of about 187 °C. The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), have been evaluated by utilizing a solid-state laser of wavelength 532 nm. The calculated value of χ(3) is found to be excellent compared to other organic single crystals .

Application in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of Application : 3-Amino-4-nitropyridine is used as a reagent in organic synthesis .

- Methods of Application : The specific methods of application in organic synthesis are not provided in the source .

- Results or Outcomes : The outcomes of its use in organic synthesis are not specified in the source .

Safety And Hazards

properties

IUPAC Name |

4-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIUYRNIWXQXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343048 | |

| Record name | 3-Amino-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-nitropyridine | |

CAS RN |

13505-02-7 | |

| Record name | 3-Amino-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

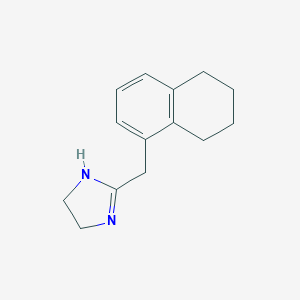

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)

![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)

![6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B85647.png)